2,2-Bis(hydroxymethyl)propionic acid

概述

描述

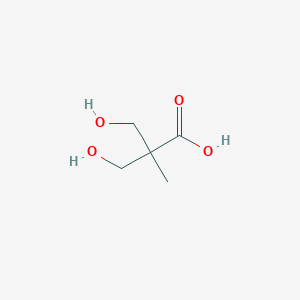

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA), also known as dimethylolpropionic acid (DMPA), is a multifunctional aliphatic compound with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol . Its structure features a central propionic acid backbone with two hydroxymethyl (-CH₂OH) groups and a carboxylic acid (-COOH) group, enabling diverse reactivity in polymer chemistry, coordination networks, and biomedical applications.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Bis(hydroxymethyl)propionic acid typically involves the reaction of formaldehyde with n-propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature range of 20-60°C for 6-14 hours . The product is then purified through crystallization and filtration processes.

Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors where formaldehyde and n-propionaldehyde are reacted under similar conditions. The reaction mixture is then subjected to oxidation and concentration steps to yield the final product. This method is efficient and yields high-quality this compound with minimal environmental impact .

化学反应分析

Types of Reactions: 2,2-Bis(hydroxymethyl)propionic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Polymerization: Used as a monomer in the synthesis of hyperbranched polymers and dendrimers.

Oxidation and Reduction: Can be oxidized to form corresponding acids or reduced to form alcohol derivatives.

Common Reagents and Conditions:

Esterification: Typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Polymerization: Often carried out using catalysts like tin(II) octoate or dibutyltin dilaurate.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products:

Esters: Formed from esterification reactions.

Polymers: Hyperbranched polymers and dendrimers.

Oxidized Products: Corresponding carboxylic acids.

科学研究应用

Polymer Chemistry

Synthesis of Polyurethanes:

Bis-MPA is extensively used in the synthesis of polyurethane dispersions modified with polymethylsiloxane (Si-PUD). This modification enhances the mechanical properties and thermal stability of the resulting materials, making them suitable for coatings and adhesives .

Hyperbranched Polyesters:

Research has shown that bis-MPA can be polymerized to form aliphatic hyperbranched polyesters (AHBP). These polymers exhibit unique properties such as low viscosity and high solubility, which are beneficial for applications in coatings and drug delivery systems .

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyurethane Dispersions | Enhanced mechanical properties | Coatings, adhesives |

| Hyperbranched Polyesters | Low viscosity, high solubility | Drug delivery, coatings |

Biomedical Applications

Drug Delivery Systems:

Dendrimers synthesized from bis-MPA have shown promise as carriers for anticancer drugs like cisplatin and doxorubicin. These dendritic structures facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects .

Biodegradable Polymers:

Bis-MPA-based cyclic carbonate monomers have been developed into biodegradable polycarbonates. These materials are gaining attention for their potential in drug delivery and tissue engineering due to their biocompatibility and ability to degrade into non-toxic products .

| Application Area | Material Type | Key Benefits |

|---|---|---|

| Anticancer Therapy | Dendrimers | Targeted delivery |

| Tissue Engineering | Biodegradable Polymers | Biocompatibility, biodegradability |

Case Studies

Case Study 1: Dendritic Drug Delivery Systems

A study demonstrated the use of bis-MPA-derived dendrimers for delivering anticancer drugs. The dendrimers improved drug solubility and stability while enhancing cellular uptake in cancer cells. This approach significantly increased the therapeutic index of the drugs used .

Case Study 2: Synthesis of Biodegradable Polycarbonates

Research focused on synthesizing bis-MPA-based cyclic carbonates revealed their potential in creating polymers with tailored properties for biomedical applications. The study highlighted the ease of synthesis and the versatility of these materials in various biomedical contexts .

Environmental Applications

Bis-MPA has also been explored in the context of environmentally friendly materials. Its derivatives have been used to create sustainable polymers that can replace traditional petroleum-based plastics, contributing to reduced environmental impact .

作用机制

The mechanism by which 2,2-Bis(hydroxymethyl)propionic acid exerts its effects is primarily through its ability to form hyperbranched polymers and dendrimers. These structures have a high degree of functionality and can encapsulate various molecules, enhancing their solubility and bioavailability. The hydroxyl groups on the compound allow for multiple points of attachment, facilitating the formation of complex polymeric structures .

相似化合物的比较

Key Properties:

- Physical State : Solid at room temperature .

- Melting Point : 187–191°C .

- Solubility: Highly soluble in water and methanol, slightly soluble in acetone, and insoluble in benzene .

- Reactivity : The carboxylic acid and hydroxyl groups allow esterification, coordination chemistry, and hyperbranched polymerization .

Structural and Functional Group Analysis

Bis-MPA is distinguished by its two hydroxymethyl groups and β-hydroxycarboxylate configuration . Below is a comparison with structurally related hydroxycarboxylic acids:

Key Differences :

- Bis-MPA’s β-hydroxycarboxylate structure enables unique coordination modes (e.g., bridging via hydroxyl and carboxylate groups), unlike α-hydroxycarboxylates like citric acid, which predominantly bind via carboxylate groups .

- The symmetrical branching of bis-MPA facilitates hyperbranched polymer synthesis, whereas linear hydroxy acids (e.g., glycolic acid) form linear polymers .

Reactivity and Polymerization Behavior

Bis-MPA in Hyperbranched Polycondensation :

- Etherification Side Reactions : Bis-MPA polymerization can produce ether byproducts (intra- or intermolecular), leading to cyclic or cross-linked structures. This contrasts with polycondensation of simpler acids (e.g., lactic acid), where esterification dominates .

- Post-Polymerization Functionalization : Bis-MPA-based polymers are easily modified via esterification or "click" chemistry (e.g., azide-alkyne cycloaddition), enabling tailored drug delivery systems .

Coordination Chemistry :

- Bis-MPA forms stable complexes with Cu(II), utilizing both carboxylate and hydroxyl groups for bonding. In contrast, α-hydroxycarboxylates like glycolic acid primarily coordinate via carboxylate .

Biomedical Performance

Challenges and Limitations

生物活性

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA), also known as dimethylolpropionic acid, is a compound with significant biological activity and diverse applications in the fields of medicine and materials science. This article explores its biological properties, applications in drug delivery systems, and its role in the development of advanced materials.

Chemical Structure and Properties

The chemical formula of bis-MPA is , characterized by two hydroxymethyl groups attached to a propionic acid backbone. Its structure allows for versatile chemical modifications, leading to various derivatives that enhance its functional properties.

Drug Delivery Systems

Bis-MPA has been extensively studied for its potential in drug delivery systems, particularly in targeted cancer therapies. Research has shown that bis-MPA-based dendrimers can effectively encapsulate and deliver anticancer drugs such as cisplatin and doxorubicin. These dendrimers enhance the solubility and bioavailability of these drugs, improving therapeutic outcomes.

- Case Study : A study demonstrated that bis-MPA-derived dendrimers significantly increased the uptake of doxorubicin in cancer cells compared to free drug formulations. This was attributed to the dendrimer's ability to facilitate cellular entry through enhanced permeability .

Coordination Compounds

Recent studies have explored the synthesis of copper coordination compounds derived from bis-MPA. These compounds have potential applications in catalysis and as therapeutic agents.

- Research Findings : A study synthesized copper(II) bis(hydroxymethyl)propionate, which exhibited promising catalytic activity in various reactions, indicating potential uses in organic synthesis and materials science .

Polymeric Materials

Bis-MPA is a key monomer in the synthesis of biodegradable polycarbonates and polyurethanes. These materials are gaining attention for their biocompatibility and potential use in biomedical applications such as drug delivery systems and tissue engineering.

- Table 1: Properties of Bis-MPA Derived Polymers

| Property | Value |

|---|---|

| Biodegradability | High |

| Drug Loading Capacity | Moderate to High |

| Cytotoxicity | Low |

| Synthesis Complexity | Moderate |

Nanotechnology

The integration of bis-MPA into nanotechnology has led to advancements in targeted drug delivery systems. For instance, polymeric micelles formed from bis-MPA derivatives have shown enhanced accumulation in tumor tissues due to their size and surface properties.

常见问题

Basic Research Questions

Q. What are the established synthesis methods for 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), and how can purity be optimized during purification?

- Methodological Answer : Bis-MPA is typically synthesized via a two-step reaction starting with formaldehyde and n-propionaldehyde under alkaline conditions, followed by oxidation with hydrogen peroxide . Key steps include:

- Step 1 : Condensation of formaldehyde and n-propionaldehyde at 20–60°C for 6–14 hours.

- Step 2 : Oxidation with H₂O₂ at 60–90°C for 6–10 hours.

Purification involves reduced-pressure distillation to remove unreacted formaldehyde and crystallization from aqueous solutions . For high-purity research-grade material (>99%), recrystallization in methanol or water is recommended, followed by characterization via HPLC or NMR to confirm purity .

Q. How do solubility and physical properties of bis-MPA influence its experimental applications?

- Methodological Answer : Bis-MPA’s solubility profile is critical for reaction design:

Q. What safety protocols are essential for handling bis-MPA in laboratory settings?

- Methodological Answer : Bis-MPA is classified as a combustible solid (Storage Code 11) with eye irritation (H319) and respiratory sensitization risks (H335) . Key precautions:

- Use N95 masks, gloves, and eye protection.

- Avoid dust formation; handle in fume hoods.

- Store in airtight containers away from oxidizers .

First-aid measures include flushing eyes with water for 15 minutes and seeking medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How does bis-MPA’s neopentyl structure enhance its role in synthesizing dendritic polymers for biomedical applications?

- Methodological Answer : Bis-MPA’s quaternary carbon with two hydroxymethyl groups enables controlled branching in dendrimer synthesis. For example:

- Step 1 : Protect bis-MPA’s hydroxyls with acetonide groups to prevent side reactions.

- Step 2 : Polymerize via iterative esterification/deprotection cycles to form dendrons with precise generations .

These dendrons exhibit low cytotoxicity and biodegradability, making them suitable for drug delivery. Characterization via ¹H/¹³C NMR and MALDI-TOF confirms structural integrity .

Q. What experimental strategies resolve contradictions in reported melting points and purity grades of bis-MPA?

- Methodological Answer : Discrepancies in melting points (e.g., 185–190°C vs. 189–191°C) may arise from polymorphic forms or impurities. To validate:

- Differential Scanning Calorimetry (DSC) : Determine melting onset/peak temperatures.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition.

Purity variations (98% vs. 99%) require titration (for acidic groups) and GC-MS to detect residual solvents/formaldehyde .

Q. How can bis-MPA be integrated into electroneutral amphiphilic copolymers for gene delivery?

- Methodological Answer : Bis-MPA’s hydroxyl and carboxyl groups enable covalent conjugation with poly(ethylene glycol) (PEG) and cationic polymers. Example workflow:

- Synthesis : React bis-MPA with NHS-activated PEG to form a star-shaped copolymer.

- Neutralization : Modify terminal groups (e.g., acetonide removal) to balance charge for cellular uptake .

In vitro testing with luciferase plasmids assesses transfection efficiency, while dynamic light scattering (DLS) monitors nanoparticle size .

Q. Tables for Key Data

Table 1 : Physicochemical Properties of Bis-MPA

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀O₄ | |

| Molecular Weight | 134.13 g/mol | |

| Melting Point | 185–191°C | |

| Water Solubility | >100 mg/mL (25°C) | |

| logP (Octanol-Water) | -1.3 (predicted) |

Table 2 : Common Analytical Techniques for Bis-MPA Derivatives

| Application | Technique | Purpose |

|---|---|---|

| Dendrimer Synthesis | ¹H/¹³C NMR | Branching confirmation |

| Purity Assessment | HPLC with UV detection | Quantify residual impurities |

| Thermal Stability | TGA/DSC | Degradation onset determination |

属性

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBDIHRZYDMNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34590-77-7 | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34590-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027577 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4767-03-7 | |

| Record name | Dimethylolpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4767-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylolpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylolpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLOLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHI8V17MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。